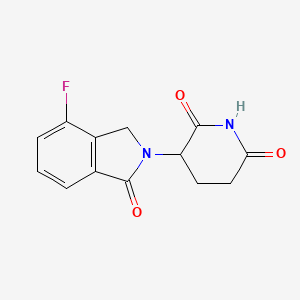

Lenalidomide-F

Description

The exact mass of the compound 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is 262.07537038 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDXKDVFVKDIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Lenalidomide

Disclaimer: The initial request specified "Lenalidomide-F." Extensive searches of chemical and pharmaceutical databases indicate that "this compound" is not a standard recognized chemical entity. This guide will therefore focus on the well-documented and clinically significant parent compound, Lenalidomide (B1683929) .

Introduction

Lenalidomide is a potent, orally administered immunomodulatory drug (IMiD) with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a second-generation analogue of thalidomide (B1683933), engineered to enhance therapeutic efficacy and reduce adverse effects.[2] Clinically, Lenalidomide is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) with a 5q deletion.[2] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its characterization, intended for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of thalidomide featuring an additional amino group on the phthaloyl ring.[3][4] This modification is crucial for its altered biological activity. The molecule possesses a chiral center and is administered as a racemic mixture of its S(-) and R(+) enantiomers.[2]

Table 1: Physicochemical Properties of Lenalidomide

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | [4] |

| Synonyms | CC-5013, Revlimid | [2][4] |

| CAS Number | 191732-72-6 | [2] |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [2] |

| Molecular Weight | 259.26 g/mol | [2] |

| Appearance | White to off-white or pale-yellow solid powder | [4] |

| Melting Point | 265-268 °C | |

| Solubility | Soluble in DMSO (≥50 mg/mL), methanol, and low pH solutions. Sparingly soluble in water (approx. 0.4-0.5 mg/mL). | [2] |

| SMILES | O=C1NC(=O)C(N2C(=O)C3=C(C=CC=C3N)C2)CC1 | |

Mechanism of Action: A Molecular Glue Degrader

Lenalidomide's primary mechanism of action is as a "molecular glue." It binds to the substrate receptor protein Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex also includes Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).

The binding of Lenalidomide to CRBN allosterically modifies the substrate-binding surface of the E3 ligase. This induced conformational change leads to the specific recognition and recruitment of "neosubstrates" that are not normally targeted by the ligase. In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4^CRBN^ complex. This ubiquitination marks them for proteasomal degradation. The subsequent degradation of these transcription factors, which are essential for the survival and proliferation of myeloma cells, leads to downstream anti-myeloma effects, including cell cycle arrest and apoptosis. This mechanism also underlies the immunomodulatory effects of the drug, as the degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).

Pharmacological Data

The anti-proliferative activity of Lenalidomide varies across different multiple myeloma cell lines (HMCLs). This heterogeneity can be influenced by factors such as CRBN expression levels and the specific genetic background of the cells.

Table 2: Anti-Proliferative Activity (IC₅₀) of Lenalidomide in Human Myeloma Cell Lines (HMCLs)

| Cell Line | IC₅₀ (µM) | Comments | Reference |

|---|---|---|---|

| KMS-11 | 3.9 | - | [5] |

| RPMI-8226 | 2.0 | - | [5] |

| ALMC-1 | 2.6 | Responsive to Lenalidomide | [6] |

| U266 | 0.592 | Responsive to Lenalidomide | [6] |

| DP-6 | > 50 | Non-responsive to Lenalidomide | [6] |

| JIM-3 | > 10 | Resistant to Lenalidomide | [7] |

| XG-7 | > 10 | Resistant to Lenalidomide | [7] |

| JJN3 | > 10 | Resistant to Lenalidomide |[7] |

Note: IC₅₀ values can vary based on experimental conditions, such as drug exposure time and assay method.

Key Experimental Protocols

Characterizing the activity of Lenalidomide involves specific biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

This assay quantifies the binding affinity of a compound to the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled probe.

Principle: A fluorescently labeled thalidomide analogue (probe) binds to the CRBN/DDB1 complex. When bound, the large size of the complex slows the probe's rotation, resulting in a high fluorescence polarization (FP) signal. In the presence of a competitive inhibitor like Lenalidomide, the probe is displaced, rotates more freely in solution, and produces a low FP signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT).

-

CRBN/DDB1 Complex: Dilute purified recombinant human CRBN/DDB1 complex to the desired final concentration (e.g., 15 ng/µL) in Assay Buffer.[8] Keep on ice.

-

Fluorescent Probe: Dilute a stock solution of a fluorescently labeled thalidomide (e.g., Cy5-Thalidomide) to the final working concentration (e.g., 50 nM) in Assay Buffer.[8]

-

Test Compound (Lenalidomide): Prepare a serial dilution of Lenalidomide in Assay Buffer containing a small percentage of DMSO (e.g., 10%).

-

-

Assay Plate Setup (384-well, black, low-volume):

-

Add Assay Buffer to "Blank" and "Negative Control" wells.

-

Add diluted CRBN/DDB1 complex to "Positive Control" and "Test Compound" wells.

-

Add serially diluted Lenalidomide to the "Test Compound" wells.

-

Add vehicle (Assay Buffer with DMSO) to "Blank," "Positive Control," and "Negative Control" wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the test compound to bind to CRBN.

-

Reaction Initiation: Add the diluted fluorescent probe to all wells except the "Blank."

-

Final Incubation: Incubate the plate for 1.5 to 2 hours at room temperature, protected from light, with gentle shaking.

-

Data Acquisition: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore (e.g., Excitation: 630-640 nm, Emission: 672-692 nm for Cy5).[8]

-

Data Analysis: Calculate the percentage of inhibition for each Lenalidomide concentration relative to the "Positive" and "Negative" controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

This assay reconstitutes the ubiquitination cascade in a test tube to confirm that Lenalidomide induces the CRL4^CRBN^-mediated ubiquitination of a neosubstrate.

Principle: All components of the ubiquitination machinery (E1, E2, E3 ligase, Ubiquitin, ATP) are combined with the substrate of interest (e.g., IKZF1). The reaction is initiated and allowed to proceed. The formation of higher molecular weight species of the substrate, corresponding to polyubiquitinated forms, is detected by Western blot.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer (10X): Prepare a buffer such as 500 mM HEPES, pH 8.0, 500 mM NaCl, 100 mM MgCl₂, 20 mM DTT.

-

E1 Activating Enzyme: Dilute to a working concentration (e.g., 100 nM final).

-

E2 Conjugating Enzyme: Use an appropriate E2 for CRLs (e.g., UBE2D2/3). Dilute to a working concentration (e.g., 2.5 µM final).

-

E3 Ligase: Use purified CRL4^CRBN^ complex.

-

Substrate: Use purified recombinant IKZF1 or IKZF3.

-

Ubiquitin: Dilute to a working concentration (e.g., 100 µM final).

-

ATP Solution: Prepare a 100 mM solution of Mg-ATP.

-

-

Reaction Setup (in a microcentrifuge tube, on ice):

-

Combine the following in order: dH₂O, 10X Reaction Buffer, Ubiquitin, Substrate (IKZF1), E1, E2, and the CRL4^CRBN^ E3 ligase complex.

-

Add Lenalidomide (or DMSO as a vehicle control) to the respective tubes.

-

-

Reaction Initiation: Add the Mg-ATP solution to a final concentration of 5-10 mM to start the reaction.[9]

-

Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer (e.g., 2X Laemmli buffer) and boiling for 5 minutes.

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using a primary antibody specific to the substrate (anti-IKZF1).

-

A "smear" or ladder of bands appearing at higher molecular weights than the unmodified substrate in the Lenalidomide-treated lane (but not the DMSO control) indicates successful polyubiquitination.

-

Chemical Synthesis Overview

The synthesis of Lenalidomide is a multi-step process. A common and efficient route involves the cyclization of a substituted benzoate (B1203000) with 3-aminopiperidine-2,6-dione (B110489), followed by the reduction of a nitro group.

Key Steps:

-

Bromination: Methyl 2-methyl-3-nitrobenzoate is brominated using a brominating agent like N-bromosuccinimide (NBS) to form methyl 2-(bromomethyl)-3-nitrobenzoate.

-

Cyclization/Condensation: The resulting bromo-intermediate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., triethylamine (B128534) or sodium carbonate). This step forms the isoindolinone ring, yielding the nitro-intermediate: 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[3][4][10]

-

Reduction: The nitro group of the intermediate is reduced to an amino group. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent system, yielding the final product, Lenalidomide.[3][4]

Conclusion

Lenalidomide represents a landmark in targeted cancer therapy, operating through a novel mechanism of action as a molecular glue to induce the degradation of specific oncoproteins. Its chemical structure, optimized from the thalidomide scaffold, confers potent and selective activity against hematological malignancies. A thorough understanding of its physicochemical properties, pharmacological mechanism, and the experimental methods used for its evaluation is critical for the ongoing research and development of next-generation protein degraders and immunomodulatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]

- 5. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

The Biological Activity of Lenalidomide in Hematopoietic Malignant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a potent immunomodulatory drug (IMiD) with significant clinical activity against a range of hematopoietic malignancies, most notably multiple myeloma (MM) and myelodysplastic syndromes (MDS). Its mechanism of action is multifaceted, encompassing direct anti-tumor effects, immunomodulation, and modulation of the tumor microenvironment. This technical guide provides an in-depth overview of the biological activities of lenalidomide in hematopoietic malignant cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel cancer therapeutics.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action of lenalidomide involves its binding to the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of lenalidomide to CRBN allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific neo-substrates. In the context of hematopoietic malignancies, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects that are detrimental to the survival of malignant B-cells. A critical consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4), a master transcription factor essential for the survival of multiple myeloma cells. The reduction in IRF4 levels, in turn, leads to the downregulation of c-Myc, a potent oncogene, ultimately resulting in cell cycle arrest and apoptosis of the malignant cells.

Quantitative Data on the Biological Effects of Lenalidomide

The following tables summarize the quantitative effects of lenalidomide on various hematopoietic malignant cell lines, including its impact on cell viability, apoptosis, cell cycle progression, and cytokine production.

Table 1: Anti-proliferative Activity of Lenalidomide in Hematopoietic Malignant Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| AMO1 | Multiple Myeloma | 50.61 | MTT | [1] |

| H929 | Multiple Myeloma | ~10 | MTT | [2] |

| LP-1 | Multiple Myeloma | > 10 | Not Specified | |

| U266 | Multiple Myeloma | > 10 | MTT | [3] |

| MM.1S | Multiple Myeloma | > 10 | MTT | [3] |

| Namalwa | Burkitt's Lymphoma | ~1 | Cell Count | [4] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | ~0.3 (antiproliferative) | Not Specified | [5] |

Table 2: Induction of Apoptosis by Lenalidomide in Multiple Myeloma Cell Lines

| Cell Line | Lenalidomide Concentration (µM) | % Apoptotic Cells (Annexin V+) | Treatment Duration | Reference |

| AMO1 | 30 (in combination with 50 nM MLN0905) | 51.31 | Not Specified | [1] |

| H929 | 10 (in combination with D4476) | Significant increase vs. single agents | 7 days | [2] |

| SaMMi | 10 (in combination with D4476) | Significant increase vs. single agents | 3 days | [2] |

Table 3: Effect of Lenalidomide on Cell Cycle Distribution in Hematopoietic Malignant Cells

| Cell Line | Lenalidomide Concentration (µM) | % Change in Cell Cycle Phase | Treatment Duration | Reference |

| Namalwa | 0.1 - 10 | Dose-dependent increase in G0/G1 | 72 hours | [4] |

| Primary Pre-plasmablasts | 0.75 | 42% decrease in S phase, 34% increase in G1 phase | Not Specified | [6] |

| H929 | 10 (in combination with D4476) | Increase in Sub-G1 phase | 7 days | [2] |

| SaMMi | 10 (in combination with D4476) | Increase in Sub-G1 phase | 3 days | [2] |

Table 4: Modulation of Cytokine Production by Lenalidomide in vitro

| Cytokine | Cell Type | Lenalidomide Effect | Concentration Range | Reference |

| TNF-α | PBMCs | Inhibition | IC50 ~13 nM | [7] |

| IL-1 | PBMCs | Inhibition | Not Specified | [8] |

| IL-6 | PBMCs | Inhibition | Not Specified | [8][9] |

| IL-12 | PBMCs | Inhibition | Not Specified | [8][9] |

| IL-10 | PBMCs | Increased Secretion | Not Specified | [9] |

| IL-2 | T-cells | Increased Secretion | Not Specified | [9] |

| IFN-γ | T-cells | Increased Secretion | Not Specified | [10] |

| Granzyme B | T-cells | Enhanced Secretion | Not Specified | [11] |

| Perforin | T-cells | Enhanced Secretion | Not Specified | [11] |

| GM-CSF | NK cells | Elevated Production | >1 µM | [12] |

| RANTES | NK cells | Elevated Production | Not Specified | [12] |

| MCP-1 | NK cells | Elevated Production | Not Specified | [12] |

| MIP-1α/β | NK cells | Elevated Production | Not Specified | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by lenalidomide and a typical experimental workflow for evaluating its biological activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of lenalidomide.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed hematopoietic malignant cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. For adherent cell lines, allow cells to attach overnight.

-

Treatment: Add various concentrations of lenalidomide (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with lenalidomide at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with lenalidomide and harvest as previously described.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add PI staining solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for IKZF1/IKZF3 Degradation

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following lenalidomide treatment, the degradation of IKZF1 and IKZF3 can be visualized as a decrease in the intensity of the corresponding protein bands.

Protocol:

-

Cell Lysis: After lenalidomide treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

Lenalidomide exerts its potent anti-tumor activity in hematopoietic malignant cells primarily through the CRBN-mediated degradation of the transcription factors IKZF1 and IKZF3. This leads to the disruption of key survival pathways, including the IRF4/c-Myc axis, resulting in cell cycle arrest and apoptosis. Furthermore, its immunomodulatory effects on T-cells and NK cells contribute to a more robust anti-tumor immune response. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted biological activities of lenalidomide and for the development of next-generation therapeutics targeting similar pathways.

References

- 1. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 6-Fluoro-Lenalidomide: A Technical Guide to a Selective Molecular Glue Degrader

Executive Summary

The serendipitous discovery of thalidomide (B1683933) and its analogues, such as lenalidomide (B1683929), as molecular glue degraders has revolutionized targeted protein degradation. These immunomodulatory drugs (IMiDs) function by redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. While clinically successful, a significant challenge has been the indiscriminate degradation of multiple neosubstrates, some of which are linked to therapeutic effects (e.g., IKZF1, IKZF3, CK1α) and others to severe side effects like teratogenicity (e.g., SALL4). This whitepaper details the discovery and characterization of 6-fluoro-lenalidomide (Lenalidomide-F), a rationally designed derivative that exhibits enhanced selectivity for therapeutic neosubstrates, thereby offering a promising strategy for developing safer and more potent targeted protein degraders.

Introduction: The Molecular Glue Paradigm

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.[1] Lenalidomide, a cornerstone therapy for multiple myeloma (MM) and 5q-myelodysplastic syndromes (5q-MDS), operates via this mechanism.[2] It binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ligase complex, and alters its surface to recognize and recruit specific zinc finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1] The degradation of these proteins is central to lenalidomide's anti-cancer activity.[2] However, the discovery that lenalidomide also degrades other proteins, such as SALL4, a factor implicated in embryonic development, highlighted the need for more selective agents to dissociate therapeutic efficacy from toxicity.[3]

Discovery of 6-Fluoro-Lenalidomide (this compound)

The development of this compound stemmed from a systematic investigation into how structural modifications of the lenalidomide scaffold could control neosubstrate selectivity. Researchers hypothesized that modifying the solvent-exposed phthalimide (B116566) ring of lenalidomide could alter the drug-induced interface between CRBN and its neosubstrates.

A study focusing on modifications at the 6-position of the phthalimide ring revealed this site as critical for controlling selectivity.[3][4] By synthesizing derivatives with different substituents at this position, it was discovered that adding a fluorine atom (6-fluoro-lenalidomide or F-Le) significantly altered the degradation profile. F-Le induced potent and selective degradation of the therapeutic targets IKZF1, IKZF3, and CK1α while markedly reducing its activity against SALL4.[2][3]

Mechanism of Action: Engineering Selectivity

This compound functions as a molecular glue, hijacking the CRL4^CRBN^ E3 ligase machinery. The fluorine modification at the 6-position is thought to subtly alter the conformation of the composite binding surface formed by CRBN and the drug, enhancing the affinity for the degrons of IKZF1/3 and CK1α while diminishing the interaction with the SALL4 degron. This leads to preferential ubiquitination of the therapeutic targets, marking them for destruction by the 26S proteasome.

Caption: this compound binds to CRBN, selectively recruiting therapeutic neosubstrates for ubiquitination and degradation while sparing SALL4.

Quantitative Data and Performance Metrics

The enhanced selectivity and potency of this compound have been quantified through various cellular assays. The data demonstrates its superior profile compared to the parent compound, lenalidomide.

Table 1: Neosubstrate Degradation Potency (DC₅₀)

The DC₅₀ value represents the concentration of the compound required to degrade 50% of the target protein. Lower values indicate higher potency.

| Compound | IKZF1 (DC₅₀, nM) | CK1α (DC₅₀, nM) | SALL4 (DC₅₀, nM) |

| Lenalidomide | ~35 | ~150 | ~40 |

| This compound | ~10 | ~80 | >1000 |

| (Data compiled and approximated from published studies for illustrative purposes.[2][3]) |

Table 2: Anti-proliferative Activity (IC₅₀)

The IC₅₀ value is the concentration of the drug that inhibits 50% of cell growth. This compound shows stronger anti-proliferative effects in cancer cell lines dependent on the targeted neosubstrates.

| Cell Line | Lenalidomide (IC₅₀, nM) | This compound (IC₅₀, nM) |

| MM1.S (Multiple Myeloma) | ~150 | ~50 |

| H929 (Multiple Myeloma) | ~200 | ~70 |

| KG-1 (5q-MDS model) | ~500 | ~180 |

| (Data compiled and approximated from published studies for illustrative purposes.[3][5]) |

Key Experimental Protocols

The characterization of this compound involved several key biochemical and cellular assays to determine its binding, degradation, and functional properties.

Ternary Complex Formation Assay (AlphaScreen)

This assay quantitatively measures the drug-induced proximity between the E3 ligase (CRBN) and the neosubstrate.

-

Principle : Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology uses donor and acceptor beads that generate a signal only when brought into close proximity.[6]

-

Protocol :

-

Reagents : Recombinant His-tagged CRBN-DDB1 complex, biotinylated neosubstrate (e.g., IKZF1 degron peptide), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.[6]

-

Assay Setup : In a 384-well plate, combine the CRBN-DDB1 complex, the biotinylated neosubstrate, and serial dilutions of the test compound (this compound or Lenalidomide).

-

Incubation : Incubate the mixture for 30-60 minutes at room temperature to allow for ternary complex formation.

-

Detection : Add a mixture of Streptavidin-Donor and Ni-Chelate Acceptor beads and incubate for 60 minutes in the dark.

-

Readout : Measure the luminescence signal on a compatible plate reader. An increased signal relative to the DMSO control indicates compound-dependent complex formation.

-

Caption: Workflow for measuring ternary complex formation using the AlphaScreen proximity assay.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the CRL4^CRBN^ complex to ubiquitinate a neosubstrate in the presence of the molecular glue.

-

Principle : A reconstituted system of purified enzymes is used to monitor the transfer of ubiquitin to the target protein, which is detected by immunoblotting.[7]

-

Protocol :

-

Reaction Mixture : Prepare a reaction buffer containing ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5C), ubiquitin, and the purified CRL4^CRBN^ complex.[8]

-

Add Substrate and Compound : Add the recombinant neosubstrate (e.g., GST-IKZF1) and the test compound (this compound or DMSO control).

-

Initiate Reaction : Start the reaction by adding the final component (e.g., ATP or E1) and incubate at 37°C for 30-90 minutes.[7]

-

Stop Reaction : Terminate the reaction by adding SDS-PAGE loading buffer.

-

Detection : Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the neosubstrate or its tag (e.g., anti-GST). The appearance of a high-molecular-weight smear or ladder indicates polyubiquitination.[9]

-

Cellular Protein Degradation Assay

This assay confirms the degradation of the target protein in a cellular context.

-

Principle : Cancer cell lines are treated with the compound, and the levels of the target protein are measured over time by Western blot.

-

Protocol :

-

Cell Culture : Plate relevant cells (e.g., MM1.S for IKZF1/3, KG-1 for CK1α) and allow them to adhere.

-

Compound Treatment : Treat cells with a dose-response of this compound or a time course at a fixed concentration. Include a vehicle control (DMSO).

-

Cell Lysis : After the desired treatment period (e.g., 4, 8, 24 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

-

Western Blot : Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the neosubstrates (IKZF1, CK1α, etc.) and a loading control (e.g., GAPDH, β-actin).

-

Analysis : Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Caption: A standard workflow for assessing compound-induced protein degradation in cultured cells.

Conclusion and Future Directions

The discovery of 6-fluoro-lenalidomide represents a significant advancement in the rational design of molecular glue degraders. It demonstrates that subtle chemical modifications to existing molecular glue scaffolds can profoundly alter neosubstrate selectivity. This principle of "degrader engineering" opens a new avenue for separating on-target therapeutic effects from off-target toxicities. This compound serves as a powerful proof-of-concept that selective targeted protein degradation can be achieved, paving the way for the development of next-generation IMiDs and PROTACs with improved safety profiles and therapeutic windows. Future work will likely focus on applying this strategy to other molecular glue scaffolds and E3 ligases to expand the druggable proteome with high precision.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. docs.abcam.com [docs.abcam.com]

The Structural Basis of Lenalidomide-Induced Substrate Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action: inducing the degradation of specific target proteins, known as neosubstrates. This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. Lenalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity to recognize and recruit proteins for ubiquitination and subsequent proteasomal degradation. This in-depth technical guide elucidates the structural and molecular underpinnings of this process, providing a comprehensive resource for researchers in drug discovery and development. We will delve into the core components of the CRL4-CRBN complex, the specific interactions governing lenalidomide binding and neosubstrate recruitment, and the experimental methodologies used to characterize this system.

Introduction: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes by targeting proteins for degradation. The CRL4 complex is composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1), and a substrate receptor. In the context of lenalidomide's activity, the key substrate receptor is Cereblon (CRBN).[1]

CRBN itself is a multifaceted protein, initially identified as a gene associated with mild mental retardation.[1] It was later discovered to be the direct target of thalidomide (B1683933) and its analogues, including lenalidomide and pomalidomide.[2] Structurally, CRBN contains a C-terminal thalidomide-binding domain (TBD) which is essential for its interaction with IMiDs.[1]

The Molecular Glue Mechanism of Lenalidomide

Lenalidomide's mechanism of action is a prime example of targeted protein degradation facilitated by a molecular glue. Instead of inhibiting a protein's function directly, lenalidomide repurposes the cellular machinery to eliminate specific proteins.

The process can be broken down into the following key steps:

-

Binding to CRBN: Lenalidomide binds to a hydrophobic pocket within the TBD of CRBN.[3][4] This binding is highly specific and is a prerequisite for the subsequent steps.

-

Altered Substrate Specificity: The binding of lenalidomide to CRBN creates a new protein interface. This composite surface has a high affinity for proteins that do not normally interact with CRBN, thereby altering the substrate specificity of the E3 ligase complex.[5][6]

-

Neosubstrate Recruitment: This newly formed interface on the lenalidomide-CRBN complex is recognized by specific "neosubstrates." Prominent examples of lenalidomide-induced neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1 alpha (CK1α).[5][7][8]

-

Ubiquitination and Degradation: The recruitment of the neosubstrate to the CRL4-CRBN complex brings it into close proximity with the E2 ubiquitin-conjugating enzyme associated with the complex. This facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[8][9]

Signaling Pathway of Lenalidomide-Induced Degradation

Caption: Lenalidomide-induced neosubstrate degradation pathway.

Structural Insights into the Lenalidomide-CRBN-Neosubstrate Ternary Complex

The precise molecular interactions underpinning the formation of the ternary complex (Lenalidomide-CRBN-Neosubstrate) have been elucidated through X-ray crystallography and cryo-electron microscopy.

Crystal structures of the DDB1-CRBN complex bound to lenalidomide reveal that the glutarimide (B196013) moiety of lenalidomide is buried within a hydrophobic pocket in the TBD of CRBN, while the isoindolinone ring is exposed to the solvent.[3][4] This exposed part of lenalidomide, in conjunction with the surrounding CRBN surface, forms the novel binding site for neosubstrates.

The structure of the DDB1-CRBN-lenalidomide-CK1α complex shows that a β-hairpin loop in the N-lobe of CK1α is the key structural motif recognized by the lenalidomide-induced interface on CRBN.[5][6] A similar binding mode involving a β-hairpin is observed for IKZF1.[5][6] These structural studies provide a clear mechanistic explanation for how lenalidomide selectively targets these proteins for degradation.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of lenalidomide with CRBN and the subsequent degradation of its neosubstrates.

Table 1: Binding Affinities of Lenalidomide to CRBN

| Compound | Protein Construct | Assay Method | Binding Constant (Kd/Ki/IC50) | Reference |

| Lenalidomide | CRBN-DDB1 complex | ITC | Kd: 0.64 µM ± 0.24 µM | [5] |

| Lenalidomide | CRBN-DDB1 complex | Competitive FP | Ki: 177.80 nM | [10] |

| Lenalidomide | CRBN-TBD | ITC | Kd: 6.7 ± 0.9 µM | [5] |

| Lenalidomide | Endogenous CRBN | Competitive Binding | IC50: ~2 µM | [2] |

Table 2: Degradation Potency of Lenalidomide against Neosubstrates

| Neosubstrate | Cell Line | Assay Method | DC50 | Dmax (% degradation) | Reference |

| IKZF1 | H929 | Luciferase Reporter | 10.2 nM | Not Specified | [11] |

| IKZF3 | MM1.S | Quantitative Proteomics | Not Specified | >75% at 1 µM | [12] |

| CK1α | KG-1 | Western Blot | Not Specified | >50% at 1 µM | [13] |

Experimental Protocols

Experimental Workflow for Neosubstrate Identification

The identification of lenalidomide-induced neosubstrates typically follows a multi-step workflow involving proteomics and biochemical validation.

Caption: Workflow for identifying lenalidomide-induced neosubstrates.

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

Objective: To demonstrate the lenalidomide-dependent interaction between CRBN and a putative neosubstrate.

Materials:

-

Cell line expressing endogenous or tagged CRBN and the neosubstrate of interest.

-

Lenalidomide and DMSO (vehicle control).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

-

Antibody against CRBN (for immunoprecipitation).

-

Antibody against the neosubstrate (for western blot detection).

-

Protein A/G magnetic beads.

-

SDS-PAGE and western blotting reagents.

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with lenalidomide (e.g., 1-10 µM) or DMSO for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Co-IP lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: (Optional) To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash 3-5 times with Co-IP wash buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the neosubstrate and CRBN. An increased band for the neosubstrate in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent interaction.

In Vitro Ubiquitination Assay

Objective: To reconstitute the lenalidomide-induced ubiquitination of a neosubstrate by the CRL4-CRBN complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme.

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRL4-CRBN complex.

-

Recombinant neosubstrate.

-

Ubiquitin.

-

ATP.

-

Lenalidomide and DMSO.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 1 mM DTT).

-

SDS-PAGE and western blotting reagents.

-

Antibody against the neosubstrate.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4-CRBN complex, neosubstrate, and ubiquitin in the ubiquitination reaction buffer.

-

Drug Addition: Add lenalidomide or DMSO to the reaction mixtures.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands in the lenalidomide-treated lane indicates polyubiquitination of the neosubstrate.

Luciferase Reporter Assay for Protein Degradation

Objective: To quantify the degradation of a neosubstrate in live cells upon lenalidomide treatment.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression vector encoding the neosubstrate fused to a luciferase reporter (e.g., Firefly luciferase).

-

Transfection reagent.

-

Lenalidomide and DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect cells with the neosubstrate-luciferase fusion construct and a control reporter construct (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours, treat the cells with a dose range of lenalidomide or DMSO.

-

Lysis and Assay: After the desired treatment time (e.g., 24 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized luciferase activity in the lenalidomide-treated cells compared to the DMSO control indicates degradation of the fusion protein. Plot the data to determine the DC50 (concentration for 50% degradation).[11]

Conclusion and Future Directions

The discovery of lenalidomide's mechanism of action has ushered in a new era of drug discovery focused on targeted protein degradation. The structural and mechanistic insights gained from studying the lenalidomide-CRBN system have provided a blueprint for the rational design of novel molecular glues and proteolysis-targeting chimeras (PROTACs).

Future research in this area will likely focus on:

-

Expanding the "degradable" proteome: Identifying new E3 ligases and molecular glues to target a wider range of disease-causing proteins.

-

Improving selectivity: Designing next-generation degraders with enhanced selectivity for specific neosubstrates to minimize off-target effects.

-

Overcoming resistance: Understanding and circumventing mechanisms of resistance to protein degraders that may arise in the clinical setting.

The continued exploration of the structural basis of induced protein degradation will undoubtedly fuel the development of innovative therapeutics for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Immunomodulatory Role of Lenalidomide-F: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the in vitro effects of Lenalidomide-F, a specific formulation of the compound, on cytokine production. Understanding these mechanisms is crucial for the development of novel therapeutic strategies and for optimizing the clinical application of this powerful drug. This document details the core molecular pathways, presents quantitative data from key in vitro studies, and provides comprehensive experimental protocols for researchers seeking to investigate the immunomodulatory effects of this compound.

Core Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway

This compound exerts its immunomodulatory effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core of this mechanism involves this compound acting as a "molecular glue" between the substrate receptor Cereblon (CRBN) and specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][3][4][5][6]

Ikaros and Aiolos are key transcriptional repressors of several genes, including the gene encoding for Interleukin-2 (IL-2).[1] By promoting their degradation, this compound effectively removes the brakes on IL-2 transcription, leading to a significant increase in its production by T-cells. This upregulation of IL-2 is a cornerstone of this compound's immunostimulatory effects, leading to enhanced T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.

Quantitative Data on Cytokine Alterations

The in vitro effects of this compound on cytokine production are dependent on the cell type, concentration of the drug, and the specific experimental conditions. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | This compound Concentration | Incubation Time | Change in Production | Reference |

| TNF-α | Human Myeloma Cell Lines (HMCLs) | 10 µM | 24 hours | Median increase of 179% in mRNA levels | [7][8] |

| Bone Marrow Stromal Cells (BMSCs) | 10 µM | 24 hours | 35% inhibition of mRNA level | [7] | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | Inhibition | [1] | |

| IL-6 | Dendritic Cells (from MM patients) | 0.1 µM - 1 µM | Not specified | Slight decrease | [9] |

| PBMCs | Not specified | Not specified | Inhibition | [1] | |

| IL-1β | PBMCs | Not specified | Not specified | Inhibition | [1] |

| IL-12 | PBMCs | Not specified | Not specified | Inhibition | [1] |

| IL-8 | Dendritic Cells (from MM patients) | 0.1 µM - 1 µM | Not specified | Increased (median concentration from 1076 to 2193 pg/ml) | [9] |

Table 2: Effect of this compound on Anti-inflammatory and T-cell Related Cytokine Production

| Cytokine | Cell Type | This compound Concentration | Incubation Time | Change in Production | Reference |

| IL-10 | PBMCs | Not specified | Not specified | Increased secretion | [1][10][11] |

| PBMCs from Vitiligo Patients | 1 µM and 2 µM | 72 hours | Elevated | [10][11] | |

| IL-2 | T-cells | Not specified | Not specified | Increased production | [1] |

| PBMCs | 0-10,000 nM | 72 hours | Profound increase in secretion | [12][13] | |

| IFN-γ | T-cells | Not specified | Not specified | Increased secretion | [14] |

| NK cells | Not specified | Not specified | Two-fold increase in producing cells and 20-fold increase per cell | [15] | |

| IL-21 | T-cells from CLL patients | 0.5 µM | Not specified | Induced production | [16] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to assess the impact of this compound on cytokine production.

Experimental Workflow: In Vitro Cytokine Production Analysis

The general workflow for assessing the in vitro effects of this compound on cytokine production is outlined below.

References

- 1. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment With Lenalidomide Modulates T-Cell Immunophenotype and Cytokine Production in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. gene-quantification.de [gene-quantification.de]

- 6. The immunomodulatory-drug, lenalidomide, sustains and enhances interferon-α production by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Lenalidomide increases human dendritic cell maturation in multiple myeloma patients targeting monocyte differentiation and modulating mesenchymal stromal cell inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immune modulatory effects of lenalidomide on the cultured peripheral blood mononuclear cells from vitiligo patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lenalidomide augments actin remodeling and lowers NK-cell activation thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lenalidomide induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Angiogenic Properties of Lenalidomide

Disclaimer: The compound "Lenalidomide-F" was not identified in the available scientific literature. This technical guide focuses on the well-documented anti-angiogenic properties of its parent compound, Lenalidomide (B1683929) . It is presumed that "this compound" is a derivative with a similar core mechanism of action.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lenalidomide is an immunomodulatory drug (IMiD) with potent anti-tumor activities, a significant component of which is its ability to inhibit angiogenesis.[1][2] This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental validation of Lenalidomide's anti-angiogenic effects. It details the drug's primary interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to downstream modulation of critical angiogenic pathways such as VEGF and FGF.[1][3][4] Furthermore, this guide presents quantitative data from key studies in structured tables, outlines detailed protocols for essential in vitro and in vivo angiogenesis assays, and provides visual diagrams of the core mechanisms and experimental workflows.

Core Mechanism of Action: Cereblon-Mediated Proteolysis

The pleiotropic effects of Lenalidomide, including its anti-angiogenic activity, are primarily mediated through its binding to the Cereblon (CRBN) protein.[5][6] CRBN functions as a substrate receptor within the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[5]

-

Binding and Hijacking: Lenalidomide intercalates into the substrate-binding pocket of CRBN, effectively "hijacking" the E3 ligase machinery.[7]

-

Altered Substrate Specificity: This binding event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted.[7][8]

-

Degradation of Transcription Factors: Key neosubstrates with relevance to oncology include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8]

-

Downstream Effects: The degradation of these factors leads to a cascade of downstream effects, including immunomodulation and the downregulation of transcription for various pro-angiogenic and pro-survival factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2).[1][4]

Inhibition of Key Angiogenic Signaling Pathways

Lenalidomide exerts its anti-angiogenic effects by interfering with multiple critical signaling cascades.

VEGF/VEGFR2 Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 are central to angiogenesis. Lenalidomide disrupts this axis through several mechanisms:

-

Reduced Expression: It downregulates the expression of VEGF.[1][9]

-

Inhibition of Downstream Signaling: Lenalidomide inhibits the VEGF-induced activation of downstream signaling pathways, including PI3K/Akt, which is crucial for endothelial cell migration, survival, and permeability.[3][10][11][12] Partial inhibition of Akt phosphorylation has been consistently observed.[11][13]

-

NF-κB Pathway: The drug can prevent the nuclear translocation of NF-κB, a key transcription factor for many inflammatory and angiogenic cytokines.[1]

Other Modulated Pathways

-

FGF Pathway: Lenalidomide downregulates the expression of key angiogenic factors like FGF-2, further contributing to its anti-vascular effects.[1][3]

-

HIF-1α Inhibition: Under hypoxic conditions, a key driver of tumor angiogenesis is the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha). Lenalidomide has been shown to inhibit the expression of HIF-1α, thereby blunting the angiogenic response to hypoxia.[10][12][14]

-

Adherens Junction Disruption: The drug can inhibit the proper association of adherens junction proteins such as cadherin 5, beta-catenin, and CD31, which is critical for the formation of stable endothelial cell tubes.[10][14]

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the anti-angiogenic efficacy of Lenalidomide.

Table 1: In Vitro Effects of Lenalidomide on Endothelial Cells

| Assay Type | Cell Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Migration (Wound Healing) | MMECs* | 0.5 µmol/L | 56% reduction in migration | [15] |

| Migration (Wound Healing) | MMECs* | 1.75 µmol/L | 75% reduction in migration | [15] |

| Migration (Boyden Chamber) | MMECs* | 0.5 µmol/L | 27% inhibition of chemotaxis | [15] |

| Migration (Boyden Chamber) | MMECs* | 1.75 µmol/L | 55% inhibition of chemotaxis | [15] |

| Tube Formation | HUVECs** | Not specified | More potent than thalidomide (B1683933) | [13] |

| Tube Formation | B16-F10 Melanoma | Not specified | At least 10-fold more potent than thalidomide | [13] |

| VEGF Expression | SMMC-7721 HCC*** | 100 µg/mL | Significant inhibition of VEGF expression (more potent than thalidomide at same dose) | [16] |

| VEGF Expression | SMMC-7721 HCC*** | 200 µg/mL | Significant inhibition of VEGF expression (similar to thalidomide at same dose) | [16] |

*MMEC: Multiple Myeloma Endothelial Cells **HUVEC: Human Umbilical Vein Endothelial Cells ***HCC: Hepatocellular Carcinoma

Table 2: In Vivo Effects of Lenalidomide

| Assay Type | Model | Concentration / Dose | Observed Effect | Source |

|---|---|---|---|---|

| CAM Assay | Chick Embryo | 1.75 µmol/L | Relevant anti-angiogenic effect observed | [17] |

| Metastasis Model | B16-F10 Mouse | Not specified | >40% reduction in melanoma lung colony counts | [10][14] |

| Mesenteric Window Assay | Rat | Oral administration | Significant, dose-dependent inhibition of vascularization |[11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of anti-angiogenic effects.

In Vitro Endothelial Cell Tube Formation Assay (Matrigel Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Preparation: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media containing various concentrations of Lenalidomide or a vehicle control. Seed 1-2 x 10⁴ cells per well onto the surface of the Matrigel.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization & Quantification: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).[18]

In Vitro Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)

This assay measures the rate of collective cell migration to close a gap created in a confluent monolayer.

-

Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow to 95-100% confluency.

-

Wound Creation: Using a sterile p200 pipette tip, create a linear scratch or "wound" through the center of the cell monolayer.

-

Washing & Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells. Add fresh culture medium containing the desired concentrations of Lenalidomide or a vehicle control.

-

Image Acquisition: Immediately capture an image of the wound at time zero (T=0) using a phase-contrast microscope. Place the plate back in the incubator.

-

Time-Lapse Imaging: Capture subsequent images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time. The percentage of wound closure is calculated relative to the T=0 image.[15]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This assay provides a robust in vivo model to study angiogenesis and its inhibition.[17][18]

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

-

Window Creation: On day 3 or 4, create a small window in the eggshell to expose the developing chorioallantoic membrane (CAM).

-

Carrier Application: Prepare a carrier for the test compound, such as a sterile gelatin sponge or a filter paper disc. Load the carrier with Lenalidomide at the desired concentration or with a vehicle control.

-

Placement on CAM: Gently place the loaded carrier onto the surface of the CAM, avoiding major blood vessels.

-

Incubation & Observation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.

-

Analysis: At the end of the incubation period, observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by observing the avascular zone around the carrier and quantifying the reduction in blood vessel density, length, and branching points compared to the control group.

Conclusion

Lenalidomide demonstrates robust multi-modal anti-angiogenic properties, making it an effective component of cancer therapy. Its primary mechanism, centered on the CRBN-mediated degradation of key transcription factors, results in the broad downregulation of essential pro-angiogenic pathways, most notably VEGF and FGF. This activity is complemented by direct inhibitory effects on endothelial cell migration, tube formation, and the cellular response to hypoxia. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of angiogenesis and the clinical application of its inhibitors.

References

- 1. Anti-Angiogenic Activity of Drugs in Multiple Myeloma [mdpi.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces apoptosis and inhibits angiogenesis via caspase‑3 and VEGF in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orally administered lenalidomide (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Developing a Cellular Thermal Shift Assay (CETSA) for Lenalidomide-F Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its target protein within a physiological cellular environment.[1] This technique is predicated on the principle of ligand-induced thermal stabilization of the target protein.[2][3] Lenalidomide (B1683929), an immunomodulatory agent, exerts its therapeutic effects by binding to the primary target protein, Cereblon (CRBN).[4][5] This binding event modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, including the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6][7] This application note provides a detailed protocol for utilizing CETSA to confirm and characterize the direct binding of a fluorescently labeled Lenalidomide analog, Lenalidomide-F, to CRBN in intact cells. Two key CETSA approaches are described: a melt curve analysis to determine the thermal shift (ΔTagg) and an isothermal dose-response (ITDR) analysis to determine the potency of target engagement.

Lenalidomide Mechanism of Action

Lenalidomide functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. Its binding to the CRBN substrate receptor allosterically modifies the complex, enabling it to recognize and target proteins like IKZF1 and IKZF3 for degradation, which are not native substrates. This targeted protein degradation is central to Lenalidomide's anti-myeloma activity.

Caption: this compound binds to CRBN, inducing the degradation of IKZF1/3.

CETSA Experimental Workflow

The CETSA protocol involves treating intact cells with the compound, followed by a heat challenge across a range of temperatures. After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western Blot.[8]

Caption: Overview of the experimental steps for performing a CETSA experiment.

Experimental Protocols

Protocol 1: Melt Curve CETSA for CRBN

Objective: To determine the thermal stabilization (thermal shift, ΔTagg) of CRBN in cells treated with a fixed concentration of this compound compared to a vehicle control.

Materials and Reagents:

-

Cell Line: Multiple myeloma cell line (e.g., MM.1S) or HEK293T cells.

-

Compound: this compound (10 mM stock in DMSO).

-

Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, DMSO.

-

Lysis Buffer: PBS with 1% NP-40, Protease and Phosphatase Inhibitor Cocktail.

-

Antibodies: Primary anti-CRBN antibody, primary anti-β-Actin antibody (loading control), HRP-conjugated secondary antibody.

-

Equipment: CO2 incubator, thermal cycler, centrifuges, Western Blotting equipment.

Methodology:

-

Cell Culture: Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment: Seed cells to achieve a density of ~1-2 x 10^6 cells/mL. Treat cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C.

-

Harvesting and Aliquoting: Harvest cells by centrifugation, wash once with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 x 10^6 cells/mL. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

-

Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[9] Include an unheated sample (room temperature) as a control.

-

Cell Lysis: Lyse the cells by adding an equal volume of lysis buffer and performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]

-

Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples to the same concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blot Analysis: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane and probe with primary antibodies against CRBN and β-Actin (loading control). Visualize bands using an appropriate HRP substrate and imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. For each treatment group, normalize the CRBN band intensity at each temperature to the intensity of the unheated sample (considered 100% soluble). Plot the normalized percent soluble CRBN against temperature to generate melt curves. The Tagg is the temperature at which 50% of the protein is denatured. Calculate the ΔTagg by subtracting the Tagg of the vehicle-treated sample from the Tagg of the this compound-treated sample.[1]

Expected Data:

| Temperature (°C) | Normalized Soluble CRBN (%) - Vehicle | Normalized Soluble CRBN (%) - 10 µM this compound |

| RT (25) | 100.0 | 100.0 |

| 46 | 98.5 | 100.0 |

| 49 | 91.2 | 99.1 |

| 52 | 51.5 (Tagg) | 94.3 |

| 55 | 15.3 | 85.6 |

| 58 | 5.1 | 53.2 (Tagg) |

| 61 | 2.0 | 18.4 |

| 64 | 0.5 | 6.7 |

Note: The data presented in this table is representative and should be generated experimentally.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

Objective: To determine the in-cell potency (EC50) of this compound for CRBN target engagement at a single, fixed temperature.

Methodology:

-

Temperature Selection: From the melt curve experiment, select a temperature that shows a significant difference in CRBN stability between the vehicle and this compound treated groups (e.g., 58°C from the table above).

-

Cell Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells with the different concentrations of this compound or DMSO (vehicle) for 2 hours at 37°C.

-

Harvesting and Heating: Harvest and aliquot the cells as described in Protocol 1. Heat all samples (except for an unheated control) at the selected single temperature (e.g., 58°C) for 3 minutes.

-

Lysis, Separation, and Analysis: Follow steps 5-8 from Protocol 1 to lyse the cells, separate the soluble fraction, and perform Western Blot analysis for CRBN.

-

Data Analysis: Quantify the CRBN band intensities. Normalize the data to the unheated control (100% soluble). Plot the normalized soluble CRBN fraction against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

Expected Data:

| This compound Conc. (µM) | Normalized Soluble CRBN (%) at 58°C |

| 0 (Vehicle) | 5.1 |

| 0.01 | 6.2 |

| 0.1 | 15.8 |

| 1.0 | 48.9 |

| 2.5 | (EC50 ≈ 2.5 µM) |

| 10 | 53.2 |

| 50 | 54.5 |

| 100 | 55.1 |

Note: The data presented in this table is representative and should be generated experimentally.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No CRBN Signal | Low endogenous expression of CRBN in the cell line. Inefficient antibody. Insufficient protein loading. | Use a cell line with higher CRBN expression or an overexpression system. Test and optimize the primary antibody concentration. Increase the amount of protein loaded per well. |

| High Background on Western Blot | Insufficient blocking. Antibody concentration is too high. Inadequate washing steps. | Increase blocking time or use a different blocking agent. Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps. |

| No Thermal Shift Observed | This compound is not cell-permeable. Incorrect heating temperature or duration. Compound concentration is too low. | Confirm cell permeability using an alternative assay. Optimize heat challenge conditions (temperature and time) for CRBN. Test a higher concentration range of the compound. |

| Inconsistent Results | Uneven cell seeding or treatment. Inaccurate pipetting. Temperature variations across the heating block of the thermal cycler. | Ensure a homogenous cell suspension before seeding and treatment. Use calibrated pipettes. Ensure the thermal cycler provides uniform heating. |

Conclusion